molecular formula C24H20N4O2 B6565672 5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1021224-26-9

5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Numéro de catalogue: B6565672
Numéro CAS: 1021224-26-9
Poids moléculaire: 396.4 g/mol
Clé InChI: QSMQEUKMCOZHKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Position 2: A 4-methylphenyl group.
  • Position 5: A (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl substituent.

Propriétés

IUPAC Name

2-(4-methylphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-16-8-10-18(11-9-16)20-14-22-24(29)27(12-13-28(22)26-20)15-21-17(2)30-23(25-21)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMQEUKMCOZHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4OC_{20}H_{20}N_4O, with a molecular weight of approximately 336.41 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core linked to an oxazole moiety and a phenyl group, which may contribute to its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. For instance, pyrazoline derivatives have demonstrated significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of vital enzymatic pathways.

Compound TypeActivity TypeReference
Pyrazoline DerivativesAntibacterialPMC3021694
QuinazolinonesAntifungalPMC3021694
Oxazole DerivativesAntimicrobialBenchchem

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies indicating that pyrazolo compounds can induce apoptosis in cancer cells. In vitro assays have shown that such compounds can inhibit tumor cell proliferation by interfering with cell cycle progression and inducing programmed cell death.

Case Study:
In a study evaluating various pyrazolo derivatives, including those structurally related to our compound, significant cytotoxic effects were observed against several cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating potent activity.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. The oxazole ring may facilitate binding to active sites on proteins involved in critical cellular processes.

Research Findings

A variety of studies have investigated the pharmacological effects of related compounds:

  • Antimicrobial Studies : Compounds similar to the target molecule have been shown to exhibit broad-spectrum antimicrobial properties.
  • Cytotoxicity Assays : In vitro studies indicate that certain analogs can significantly reduce viability in cancer cell lines.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for related compounds.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following table summarizes structurally related compounds and their properties:

Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight Key Properties/Notes Source
Target Compound 4-Methylphenyl (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 427.5 (calc.) Oxazole moiety may enhance metabolic stability; 4-methylphenyl improves lipophilicity. N/A
5-[(2-Fluorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 4-Methylphenyl 2-Fluorophenylmethyl 379.4 Fluorine introduces electron-withdrawing effects; higher polarity vs. oxazole. Safety hazards noted (flammability).
2-(4-Chlorophenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 4-Chlorophenyl Oxadiazole-linked 4-methoxyphenyl 433.8 Chlorine increases molecular weight; oxadiazole enhances π-π stacking in biological targets.
5-{[3-(4-Ethoxy-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Naphthalen-1-yl Oxadiazole-linked 4-ethoxy-3-methylphenyl 489.5 Bulky naphthyl group may hinder membrane permeability; ethoxy group improves solubility.
5-((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 3,4-Dimethoxyphenyl Oxazole-linked 3-chlorophenyl 476.9 Methoxy groups increase polarity; chlorine enhances halogen bonding potential.
5-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 4-Methylphenyl Oxadiazole-linked 3,4-dimethoxyphenyl 443.5 Dimethoxy groups enhance water solubility; oxadiazole improves thermal stability.

Structural and Functional Analysis

Position 2 Modifications
  • 4-Methylphenyl (Target Compound) : Balances lipophilicity and steric bulk, favoring membrane penetration.
  • 4-Chlorophenyl () : Adds electron-withdrawing effects, possibly improving stability against oxidative metabolism.
Position 5 Modifications
  • Oxazole vs. Oxadiazole :
    • Oxazole (Target Compound): Less polar than oxadiazole, favoring blood-brain barrier penetration .
    • Oxadiazole (): Enhances metabolic resistance and hydrogen-bonding capacity, critical for kinase inhibition .
  • Fluorophenylmethyl () : Reduces metabolic degradation but introduces safety risks (e.g., flammability).
Physicochemical Properties
  • Molecular Weight : Ranges from 379.4 (fluorophenyl analog) to 489.5 (naphthyl-oxadiazole). Higher weights correlate with reduced solubility.
  • Solubility : Methoxy and ethoxy groups () improve aqueous solubility, whereas halogenated or bulky groups decrease it.

Méthodes De Préparation

Cyclization of Pyrazole-Carboxylate Precursors

A validated method involves trimethylaluminium-mediated monoamidation of pyrazole-3,5-dicarboxylate derivatives (e.g., 22 in Scheme 1 of), followed by acid-catalyzed cyclization. For example, treatment with p-toluenesulfonic acid (p-TSA) in refluxing toluene yields the pyrazinone ring system in 65–78% yield.

Reaction Conditions

StepReagents/ConditionsYield (%)
MonoamidationTrimethylaluminium, THF, 0°C82
Cyclizationp-TSA, toluene, reflux75

Phosphoryl Trichloride-Mediated Ring Closure

Alternative routes employ POCl3 to dehydrate and cyclize 5-aminopyrazole-4-carbonitriles. Freeman and Kim’s method (adapted in) involves heating pyrazole intermediates in POCl3 at 80°C for 6 hours, achieving cyclization efficiencies of 70–85%.

Installation of the 4-Methylphenyl Substituent

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of pyrazinone boronic esters with 4-methylphenyl halides offers regioselectivity. A representative procedure from uses Pd2(dba)3 and P(o-tol)3 in DMF at 50°C, affording the biaryl product in 51–88% yield after supercritical fluid chromatography (SFC) purification.

Optimized Coupling Parameters

Catalyst SystemBaseSolventTemp (°C)Yield (%)
Pd2(dba)3/P(o-tol)3K2CO3DMF5088

Electrophilic Aromatic Substitution

Direct alkylation using 4-methylbenzyl bromide under basic conditions (K2CO3, DMF, 80°C) provides moderate yields (45–60%) but suffers from regiochemical ambiguity.

Synthesis and Attachment of the Oxazole Side Chain

Oxazole Ring Construction via Cyclocondensation

The 5-methyl-2-phenyloxazole-4-carbaldehyde intermediate is synthesized via Robinson-Gabriel synthesis :

  • Condensation of ethyl 2-phenylacetate with methylglyoxal in acetic acid.

  • Cyclodehydration with POCl3 at 60°C (72% yield).

Side Chain Alkylation

The oxazolemethyl group is introduced via nucleophilic displacement of a pyrazinone C5 bromide with the oxazole-4-methanol derivative. Using NaH in THF at 0°C, this step proceeds in 68% yield.

Key Alkylation Data

ElectrophileBaseSolventTemp (°C)Yield (%)
Oxazole-4-CH2BrNaHTHF068

Integrated Synthetic Routes

Sequential Assembly (Core → Aryl → Oxazole)

  • Synthesize pyrazolo[1,5-a]pyrazinone core via.

  • Install 4-methylphenyl via Suzuki coupling.

  • Attach oxazolemethyl via alkylation.
    Total Yield : 28–34% over 8 steps.

Convergent Approach (Modular Coupling)

  • Prepare 2-(4-methylphenyl)pyrazinone and oxazolemethyl bromide separately.

  • Couple via Pd-catalyzed C–H activation (Pd(OAc)2, SPhos, Ag2CO3 in toluene, 110°C).
    Total Yield : 41% over 5 steps.

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrazinone Functionalization : Competing reactivity at N1 vs. C5 necessitates protective group strategies (e.g., SEM protection).

  • Oxazole Stability : The oxazole’s sensitivity to strong acids requires mild cyclization conditions (e.g., micellar catalysis).

  • Scalability : Low yields in cross-coupling steps (≤50%) highlight opportunities for ligand design (e.g., Buchwald-type ligands) .

Q & A

Q. Table 1: Structural Analogs and Activity Trends

CompoundModificationActivity Change (vs. Target)Source
5-(4-Fluorophenyl)-3-(4-methylphenyl)pyrazoleLacks oxazole-pyrazine core10× lower kinase inhibition
2-(4-Chlorophenyl) derivativeCl substituent on oxazole2× higher IC₅₀ vs. EGFR

Advanced: How to elucidate reaction mechanisms in complex steps?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen migration during pyrazine ring formation .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., oxazole cyclization) .
  • Byproduct Analysis : Isolate side products (e.g., dimerized intermediates) via preparative TLC to propose competing pathways .

Basic: What are stability considerations under varying pH and temperature?

Methodological Answer:

  • pH Stability : Test compound integrity in buffers (pH 2–9) via HPLC. Degradation occurs at pH <3 (acidic hydrolysis of oxazole) .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at -20°C in anhydrous DMSO to prevent oxidation .

Advanced: How to design multi-step synthetic routes with scalability?

Methodological Answer:

  • Flow Chemistry : Continuous processing for exothermic steps (e.g., POCl₃-mediated cyclization) improves safety and yield .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to reduce environmental impact .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

  • Chemical Proteomics : Use biotinylated probes to pull down binding proteins from lysates, followed by LC-MS/MS identification .
  • Knockdown/Rescue Experiments : siRNA-mediated silencing of putative targets (e.g., kinases) confirms on-mechanism activity .

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